molecular formula C13H12FNO2S B1459054 Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1544942-68-8

Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate

Cat. No. B1459054
CAS RN: 1544942-68-8
M. Wt: 265.31 g/mol
InChI Key: HERCEUXHVLJGDO-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C13H12FNO2S . It is related to the thiazole family of compounds, which have been studied for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate consists of a thiazole ring attached to a fluorophenyl group and an ethyl carboxylate group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate is a solid compound . Its molecular weight is 265.3 g/mol .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. They act by disrupting the microbial cell wall synthesis or protein synthesis. Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate could potentially be used as a scaffold for developing new antimicrobial agents, especially in the wake of increasing antibiotic resistance .

Antitumor and Cytotoxic Activity

Thiazoles are known to exhibit antitumor and cytotoxic activities. They can interfere with various cellular pathways that are crucial for cancer cell survival and proliferation. Research on thiazole derivatives like Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate could lead to the development of novel anticancer drugs .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole compounds are well-documented. They can modulate the inflammatory response by inhibiting key enzymes or signaling molecules involved in inflammation. This makes them valuable candidates for the treatment of chronic inflammatory diseases .

Neuroprotective Agents

Thiazole derivatives have shown promise as neuroprotective agents. They may offer protection against neurodegenerative diseases by preventing neuronal damage and enhancing neuronal survival. Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate could be explored for its potential in treating conditions like Alzheimer’s and Parkinson’s disease .

Antiviral Drugs

Thiazole derivatives have been identified as potent inhibitors of various viral enzymes, making them effective antiviral agents. Research into Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate could contribute to the discovery of new drugs against viruses like HIV and influenza .

Antihypertensive Agents

Some thiazole derivatives have shown antihypertensive activity by affecting vascular smooth muscle function and blood pressure regulation. Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate could be investigated for its potential use in managing hypertension .

Mechanism of Action

properties

IUPAC Name

ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERCEUXHVLJGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
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